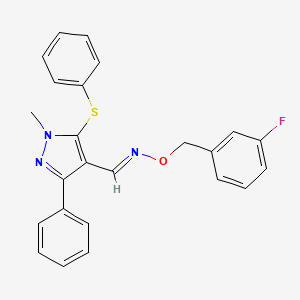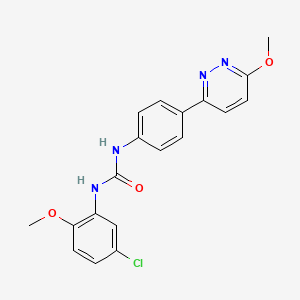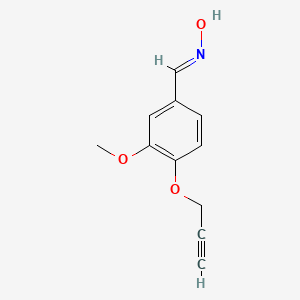
(3,5-dimethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (3,5-dimethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, is not directly described in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a methanone group and substituted phenyl rings. These structural motifs are common in compounds with potential pharmacological activities, as seen in the central nervous system depressants described in paper and the antimicrobial and antioxidant benzofuran derivatives in paper .
Synthesis Analysis
The synthesis of related compounds involves the combination of different substituted phenyl methanones with other reagents to introduce additional functional groups. For instance, the synthesis of a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones was achieved by reacting various substituted phenyl methanones with dialkyl amino pyrazoles . Similarly, the benzofuran derivatives were synthesized from (3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanones and alkyl bromides in the presence of K2CO3 in DMF at room temperature . These methods suggest that the synthesis of the compound would likely involve a multi-step process, including the formation of the imidazole ring, introduction of the thioether linkage, and attachment of the methanone group.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of heterocyclic rings, such as pyrazoles and imidazoles, and various substituents that can influence their pharmacological properties. The presence of electron-donating groups like methoxy and electron-withdrawing groups like nitro and fluoro substituents can significantly affect the electronic distribution within the molecule, potentially altering its reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. For example, the amino group in the pyrazole ring can participate in hydrogen bonding and ionic interactions, while the methanone group can be involved in nucleophilic addition reactions . The thioether linkage in the compound of interest may also undergo oxidation or act as a nucleophile in substitution reactions. The presence of a fluorine atom can increase the acidity of adjacent hydrogens and affect the compound's metabolic stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures are determined by their molecular framework and substituents. The introduction of methoxy groups can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes . The presence of a fluorine atom can affect the compound's polarity and its interaction with the biological environment . These properties are crucial for the pharmacokinetics and pharmacodynamics of the compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
Aplicaciones Científicas De Investigación
Anticancer Agents
Research has focused on the synthesis and evaluation of compounds with potential anticancer activities. For instance, the development of benzofuran derivatives exhibiting selective cytotoxicity against tumorigenic cell lines indicates the potential of similar compounds in cancer research (Hayakawa et al., 2004). These findings suggest that compounds with benzofuran or similar moieties could be optimized for anticancer applications.
Enzymatic Inhibitors
Compounds containing similar structural features have been evaluated for their ability to inhibit carbonic anhydrase isoenzymes, which play crucial roles in physiological processes. The inhibition of these enzymes suggests potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012). This area of research highlights the therapeutic possibilities of structurally related compounds.
Novel Materials Development
The synthesis of new materials with unique optical and physical properties is another area of interest. For example, poly(amide-ether)s bearing imidazole pendants have been developed, exhibiting fluorescence and high thermal stability, indicating their potential in optoelectronic applications (Ghaemy et al., 2013). This suggests that compounds with similar functionalities could be utilized in the development of advanced materials.
Propiedades
IUPAC Name |
(3,5-dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-24-16-9-14(10-17(11-16)25-2)18(23)22-7-6-21-19(22)26-12-13-4-3-5-15(20)8-13/h3-5,8-11H,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETZXJLLTPNHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B2542362.png)
![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)

![7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2542367.png)
![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2542368.png)
![1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2542370.png)



![N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide](/img/structure/B2542379.png)
![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)

![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)